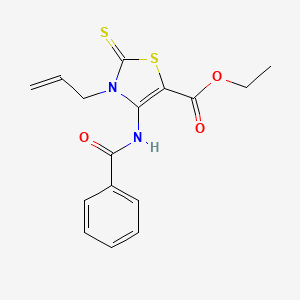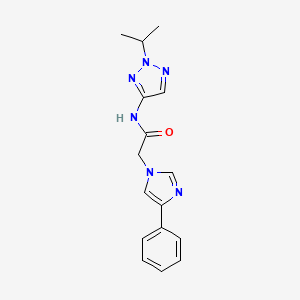![molecular formula C17H27Cl2NO2 B5196398 1-[(4-chlorobenzyl)oxy]-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5196398.png)
1-[(4-chlorobenzyl)oxy]-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-chlorobenzyl)oxy]-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride is a chemical compound that belongs to the family of beta-blockers. It is a white crystalline powder that is soluble in water. This compound is used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
作用機序
The mechanism of action of 1-[(4-chlorobenzyl)oxy]-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride involves its ability to block beta-adrenergic receptors. Beta-adrenergic receptors are found in various tissues, including the heart, lungs, and blood vessels. When activated, these receptors cause an increase in heart rate, blood pressure, and bronchodilation. By blocking these receptors, 1-[(4-chlorobenzyl)oxy]-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride reduces heart rate, blood pressure, and bronchodilation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(4-chlorobenzyl)oxy]-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride include a decrease in heart rate, blood pressure, and cardiac output. It also causes a decrease in the release of renin from the kidneys, which leads to a decrease in the production of angiotensin II and aldosterone. This results in a decrease in blood volume and a reduction in peripheral vascular resistance. Additionally, this compound causes a decrease in the release of norepinephrine from sympathetic nerve terminals, which leads to a decrease in sympathetic activity.
実験室実験の利点と制限
One of the advantages of using 1-[(4-chlorobenzyl)oxy]-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride in lab experiments is its well-established mechanism of action. This makes it easier to study its effects on various physiological and biochemical processes. Additionally, it has been extensively studied in animal models, making it an ideal compound for preclinical studies.
However, one of the limitations of using 1-[(4-chlorobenzyl)oxy]-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride in lab experiments is its potential for off-target effects. Beta-blockers have been shown to have effects on various other receptors, including alpha-adrenergic receptors and serotonin receptors. This can lead to unwanted side effects and can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 1-[(4-chlorobenzyl)oxy]-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride. One potential direction is the development of more selective beta-blockers that target specific subtypes of beta-adrenergic receptors. This could lead to more effective and targeted therapies for various cardiovascular diseases.
Another future direction is the study of the potential neuroprotective effects of beta-blockers. There is evidence to suggest that beta-blockers may have a protective effect on the brain, particularly in the context of ischemic stroke. Further research in this area could lead to the development of new therapies for stroke and other neurological disorders.
Conclusion:
In conclusion, 1-[(4-chlorobenzyl)oxy]-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride is a compound that has been extensively studied for its potential therapeutic uses. It is a beta-blocker that works by blocking beta-adrenergic receptors, leading to a decrease in heart rate, blood pressure, and sympathetic activity. While it has several advantages for use in lab experiments, it also has limitations due to its potential for off-target effects. There are several future directions for the study of this compound, including the development of more selective beta-blockers and the study of its potential neuroprotective effects.
合成法
The synthesis of 1-[(4-chlorobenzyl)oxy]-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride involves the reaction of 1-(4-chlorobenzyl)oxy-3-(2,6-dimethyl-1-piperidinyl)-2-propanol with hydrochloric acid. The reaction takes place under controlled conditions of temperature and pressure. The resulting product is then purified by recrystallization to obtain the final compound.
科学的研究の応用
1-[(4-chlorobenzyl)oxy]-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride is widely used in scientific research to study its potential therapeutic uses. It has been found to be effective in treating hypertension, angina, and arrhythmia. It is also being studied for its potential use in the treatment of heart failure and myocardial infarction.
特性
IUPAC Name |
1-[(4-chlorophenyl)methoxy]-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO2.ClH/c1-13-4-3-5-14(2)19(13)10-17(20)12-21-11-15-6-8-16(18)9-7-15;/h6-9,13-14,17,20H,3-5,10-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQOMKIZAIOTTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(COCC2=CC=C(C=C2)Cl)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5196317.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxybutanamide](/img/structure/B5196320.png)
![N-{5-[5-chloro-2-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5196333.png)

![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5196344.png)
![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5196351.png)

![N-[2-(4-chlorophenyl)-1-(1-piperazinylcarbonyl)vinyl]acetamide](/img/structure/B5196382.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5196383.png)

![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-bromophenyl)benzamide](/img/structure/B5196394.png)

![1-(2-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5196401.png)